anthracene-1-carbaldehyde
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Overview
Description
anthracene-1-carbaldehyde, also known as anthracene-9-carboxaldehyde, is an organic compound with the molecular formula C₁₅H₁₀O. It is a yellow solid that is soluble in common organic solvents. This compound is a derivative of anthracene, where a formyl group is attached to the ninth carbon atom of the anthracene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: anthracene-1-carbaldehyde can be synthesized through various methods. One common method is the Vilsmeier formylation of anthracene. This reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide and phosphorus oxychloride, to introduce the formyl group into the anthracene ring .
Industrial Production Methods: In industrial settings, the synthesis of anthracenecarboxaldehyde often involves the same Vilsmeier formylation process due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: anthracene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene-9-carboxylic acid.
Reduction: Reduction of anthracenecarboxaldehyde yields anthracenemethanol.
Condensation: It participates in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Condensation: Reactions with amines under acidic or basic conditions lead to the formation of Schiff bases.
Major Products:
Oxidation: Anthracene-9-carboxylic acid.
Reduction: Anthracenemethanol.
Condensation: Various Schiff bases and related compounds.
Scientific Research Applications
anthracene-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracenecarboxaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Anthracenemethanol: A reduction product of anthracenecarboxaldehyde.
Anthracene-9-carboxylic acid: An oxidation product of anthracenecarboxaldehyde.
9-Anthraldehyde oxime: A derivative used in various synthetic applications.
Uniqueness: anthracene-1-carbaldehyde is unique due to its versatile reactivity and its ability to form a wide range of derivatives with diverse applications in chemistry, biology, and industry. Its formyl group allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1140-79-0 |
---|---|
Molecular Formula |
C15H10O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
anthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H |
InChI Key |
XJDFBLQCLSBCGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Key on ui other cas no. |
31671-77-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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